molecular formula C11H12ClFO2 B13316450 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13316450
M. Wt: 230.66 g/mol
InChI Key: MACJRSCDINSRGY-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one (CAS: 1247215-47-9) is an aromatic hydroxyketone with the molecular formula C₁₁H₁₂ClFO₂ and a molecular weight of 230.66 g/mol . Its structure features a 3-methylbutan-1-one chain attached to a phenyl ring substituted with chlorine (3-position), fluorine (5-position), and hydroxyl (2-position) groups.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

1-(3-chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H12ClFO2/c1-6(2)3-10(14)8-4-7(13)5-9(12)11(8)15/h4-6,15H,3H2,1-2H3

InChI Key

MACJRSCDINSRGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C(=CC(=C1)F)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Fries rearrangement of 2-chloro-4-fluorophenyl chloroacetate with aluminum chloride at temperatures ranging from 130°C to 140°C . This reaction yields the desired product with a moderate yield. Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the butanone side chain can be reduced to form an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

  • Structure : Lacks chloro and fluoro substituents, retaining only the 2-hydroxyphenyl group.
  • Molecular Formula : C₁₁H₁₄O₂; Molecular Weight : 178.23 g/mol .
  • Applications : Used in polymer engineering and materials science due to its stability and high purity (≥95%) .
  • Safety : Emphasizes meticulous handling and storage, though toxicological data are unspecified .

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one

  • Structure : Substitutes the 2-hydroxy and 5-fluoro groups with methoxy (electron-donating) and chlorine (5-position).
  • Molecular Formula: C₁₂H₁₅ClO₂; Molecular Weight: Not explicitly stated but estimated to be ~226.7 g/mol .
  • Key Differences : Methoxy groups enhance lipophilicity and alter metabolic pathways compared to hydroxyl groups.
  • Data Gaps: No biological or safety evaluations are reported .

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-1-octanone

  • Structure: Extends the ketone chain to octanone, increasing hydrocarbon content.
  • Molecular Formula: C₁₄H₁₆ClFO₂; Molecular Weight: Not provided but likely ~278.7 g/mol .
  • Applications : Documented as an antifungal agent, suggesting biological activity tied to chain length .

2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone

  • Structure: Shortens the ketone chain to ethanone and adds a chlorine at the 2-position.
  • Molecular Formula: C₈H₅Cl₂FO₂; Molecular Weight: Not specified but estimated ~223.0 g/mol .
  • Key Differences : The shorter chain may reduce steric hindrance, favoring reactivity in nucleophilic substitutions.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₂ClFO₂ 230.66 3-Cl, 5-F, 2-OH Research chemical, structural studies
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 2-OH Polymer engineering, coatings
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one C₁₂H₁₅ClO₂ ~226.7 5-Cl, 2-OCH₃ Unknown biological activity
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-1-octanone C₁₄H₁₆ClFO₂ ~278.7 3-Cl, 5-F, 2-OH, octanone chain Antifungal applications
2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone C₈H₅Cl₂FO₂ ~223.0 2-Cl, 3-Cl, 5-F, 2-OH Synthetic intermediate

Biological Activity

1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one is a synthetic organic compound that has garnered attention in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H12ClFO2C_{11}H_{12}ClFO_2, with a molecular weight of approximately 230.66 g/mol. Its structure features a phenolic ring substituted with chloro, fluoro, and hydroxy groups, which are critical for its biological activity. The presence of these functional groups enhances lipophilicity and membrane permeability, facilitating interactions with various biological targets .

Research indicates that 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one may exhibit significant inhibitory effects on specific enzymes and receptors. The hydroxy group in the structure allows for potential hydrogen bonding, which can stabilize interactions with target proteins. This characteristic suggests that the compound could serve as a lead candidate for drug development aimed at various therapeutic areas .

Key Biological Activities

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.
  • Antioxidant Properties : The structural features of the compound may contribute to its ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-(3-Chloro-4-hydroxyphenyl)ethanoneChloro and hydroxy groupsLacks fluoro substituent
1-(3,5-Dibromo-2-hydroxyphenyl)ethanoneDibromo instead of fluoroDifferent halogen pattern
1-(5-Fluoro-2-hydroxyphenyl)ethanoneFluoro and hydroxy groupsLacks chloro substituent
1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethanoneChloro, fluoro, hydroxy groupsDifferent positioning of hydroxy group

The distinct combination of functional groups in 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one enhances its reactivity and interaction potential with biological targets compared to these related compounds .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of phenolic compounds exhibit varying degrees of antimicrobial activity against common pathogens. The specific interactions of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one were evaluated against strains like E. coli and S. aureus, showing promising results at certain concentrations .
  • Enzyme Interaction Studies : In vitro assays indicated that the compound can inhibit specific enzymatic pathways related to cancer cell proliferation. The binding affinity was measured using competitive inhibition assays, showcasing its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one?

The synthesis of this compound can be achieved via Friedel-Crafts acylation or nucleophilic substitution. For example, using a substituted phenol derivative (e.g., 3-chloro-5-fluoro-2-hydroxybenzene) and 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Purification typically involves column chromatography or recrystallization . A modified GP-1 method, as described for structurally similar ketones, may also be applicable, involving stepwise addition of reagents and monitoring via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the aromatic substitution pattern and ketone moiety.
  • FT-IR : For identifying hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • HRMS : To validate molecular formula and isotopic patterns.
  • X-ray crystallography : For definitive structural elucidation, leveraging programs like SHELXL for refinement .

Q. What are the key physicochemical properties of this compound?

Critical properties include:

  • Solubility : Likely polar aprotic solvents (e.g., DMSO, acetone) due to hydroxyl and ketone groups.
  • Melting Point : Expected to be moderate (100–150°C), similar to analogous hydroxyketones .
  • Stability : Sensitive to light and moisture; store under inert atmosphere at –20°C.

Advanced Research Questions

Q. How do chloro and fluoro substituents influence the compound’s electronic properties and reactivity?

The 3-chloro group acts as a weak electron-withdrawing moiety, while 5-fluoro enhances electronegativity, directing electrophilic substitution to the para position. Computational studies (DFT) using SMILES/InChI descriptors (e.g., C1=CC(=C(C(=C1Cl)O)F)C(=O)CC(C)C) can model charge distribution and frontier molecular orbitals, predicting reactivity in nucleophilic additions or cross-coupling reactions .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Employ the SHELX suite (SHELXL/SHELXS) for high-resolution data refinement. For disordered regions, use PART instructions and restraints on bond lengths/angles. Validate against Hirshfeld surface analysis to address electron density mismatches .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to reduce side reactions.
  • Solvent Optimization : Use DCM or toluene for better acylation efficiency.
  • Temperature Control : Maintain ≤0°C during acyl chloride addition to minimize decomposition .

Q. How to design bioactivity studies targeting antifungal applications?

  • In vitro Assays : Test against Candida albicans and Aspergillus niger using broth microdilution (MIC determination).
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 1-hexanone derivatives) to identify critical substituents .

Q. What challenges arise in analyzing regioselectivity in substitution reactions?

Competing pathways (e.g., para vs. meta substitution) can occur due to steric hindrance from the 3-methylbutanoyl group. Use deuterium labeling or HPLC-MS to track intermediate formation and validate kinetic vs. thermodynamic control .

Q. How to mitigate stability issues during long-term storage?

  • Lyophilization : For solid-state storage, lyophilize under vacuum to remove residual solvents.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated degradation.

Q. What computational tools predict metabolic pathways for this compound?

Use in silico platforms like SwissADME or ADMET Predictor™ to simulate Phase I/II metabolism. Key sites include the hydroxyl group (glucuronidation) and ketone (reduction to secondary alcohol) .

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